molecular formula C10H15F3N2O2 B14867379 4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

Cat. No.: B14867379
M. Wt: 252.23 g/mol
InChI Key: CRMHUPGEAYWMJS-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[55]undecan-5-one is a spirocyclic compound that features a unique structural framework The spirocyclic structure is characterized by a bicyclic system where two rings are connected through a single atom, creating a rigid and conformationally restricted molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the trifluoroethyl group. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of a 1,4-diazabicyclo[2.2.2]octane derivative with a trifluoroethylating agent under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and developing purification techniques to ensure the final product’s purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target molecules. Additionally, the spirocyclic structure can provide conformational rigidity, improving the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15F3N2O2

Molecular Weight

252.23 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C10H15F3N2O2/c11-10(12,13)7-15-4-5-17-9(8(15)16)2-1-3-14-6-9/h14H,1-7H2

InChI Key

CRMHUPGEAYWMJS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C(=O)N(CCO2)CC(F)(F)F

Origin of Product

United States

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